molecular formula C12H22O4S2 B1168734 thioctic acid amide CAS No. 122999-10-4

thioctic acid amide

Cat. No.: B1168734
CAS No.: 122999-10-4
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Description

Thioctic Acid Amide, more commonly known in research contexts as lipoamide , is the amide form of alpha-lipoic acid (thioctic acid) . It serves as a vital cofactor for several critical enzyme complexes in cellular metabolism, including the pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase complexes . In these systems, lipoamide is covalently bound to a lysine residue of the enzyme, where its dithiolane ring cycles between oxidized and reduced states to facilitate the transfer of acyl groups . This central role makes it an essential compound for in vitro studies of mitochondrial energy metabolism and the citric acid cycle. Beyond its fundamental biochemical role, this compound holds significant research value in applied fields. Its structure, featuring a disulfide ring and a terminal amide group, makes it a versatile building block. For instance, it functions as a convenient tether in surface chemistry for presenting carbohydrates on gold surfaces with low non-specific protein binding, which is valuable in developing biosensors and diagnostic platforms . Furthermore, its derivatives are used in the development of advanced materials, such as hybrid nano-adsorbents for the selective recovery of precious metals like palladium and gold from industrial wastewater . The amide group also allows for the creation of various impurities and derivatives, which are crucial reference standards in pharmaceutical quality control and analytical method development . This product is provided for research and development purposes only. It is strictly for research use (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

122999-10-4

Molecular Formula

C12H22O4S2

Synonyms

1,2-Dithiolane-3-pentanamide, (R)- (9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Modification of Thioctic Acid Amide

Established Strategies for the Chemical Synthesis of Thioctic Acid Amide

Established methods for synthesizing this compound often involve the amidation of thioctic acid or the conversion of precursor molecules.

Direct Amidation Reactions

Direct amidation of thioctic acid with ammonia (B1221849) or amines is a common approach. One method involves reacting thioctic acid directly with urea, yielding this compound in a single step with good yield. google.com Another direct amidation technique utilizes aqueous or alcoholic ammonia in combination with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. google.comgoogle.com For instance, thioctic acid dissolved in pyridine (B92270) can be reacted with acetyl chloride at low temperatures, followed by the addition of aqueous ammonia to obtain this compound. google.com

Direct amidation of fatty acids has been compared to amidation of fatty acid methyl esters for lipoamide (B1675559) synthesis. Direct amidation of fatty acid showed higher reaction yields, typically around 70-80%, which was approximately double the yield obtained from the amidation of fatty acid methyl esters. researchgate.netundip.ac.id This suggests that direct amidation is a preferred route for the synthesis of lipoamides. undip.ac.id

Precursor-Based Synthetic Routes

Synthesis of this compound can also proceed from precursor molecules, such as 6,8-dimercapto-octanoic acid or 6,8-dihalo octanoate (B1194180).

One method involves the reaction of 6,8-dimercapto-octanoic acid with a lower alkyl chlorocarbonate in the presence of a tertiary lower alkyl amine (such as triethylamine) to form a mixed carbonic-carboxylic acid anhydride. This anhydride is then treated with ammonia to yield this compound. google.com

Another route utilizes 6,8-dihalo octanoate as a starting material. This precursor undergoes reaction with a lower alkylamide under the catalysis of sodium alkoxide in a polar solvent to generate 6,8-dihalo decoylamide, which is subsequently reacted with sodium disulfide to form this compound. google.com This method is considered a main route for industrial application due to its directness. google.com Polar solvents such as methanol, ethanol, tetrahydrofuran (B95107) (THF), and dimethylformamide can be used, with sodium alkoxides like sodium methylate or sodium ethylate serving as catalysts. google.com

Synthesis of this compound has also been explored starting from 6,8-dichloroöctanoate or 6-bromo-8-chloroöctanoic acid derivatives, involving the formation of Bunte salts and subsequent reactions. jst.go.jp

Enantioselective Approaches to this compound Isomers

Thioctic acid contains a chiral center at the C6 position, leading to (R)-(+)-lipoic acid and (S)-(-)-lipoic acid enantiomers, as well as the racemic mixture (R/S)-lipoic acid. wikipedia.orgnewdrugapprovals.org While (R)-(+)-lipoic acid is the naturally occurring form and is biologically active, the synthesis of specific enantiomers of this compound is relevant for research and potential applications. wikipedia.orgnewdrugapprovals.orgmdpi.com

Enantioselective synthesis of lipoic acid and its derivatives can be achieved through various strategies, including chemical resolution of the racemic mixture using chiral reagents, enzymatic resolution, chiral pool synthesis, chiral auxiliary methods, and chemical or enzymatic asymmetric catalysis. rsc.org Although the provided search results primarily discuss the enantioselective synthesis of lipoic acid itself, these principles can be applied to the synthesis of enantiomerically pure this compound by either amidating the desired lipoic acid enantiomer or by incorporating enantioselective steps within the amide synthesis route. For instance, processes for producing lipoate amides from α-lipoic acid are applicable to both racemic and isolated S-isomer and R-isomer. google.com

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of this compound derivatives and analogs involve structural modifications aimed at altering their physicochemical properties and biological activities. These modifications can occur at the amide linkage or the dithiolane ring system.

Structural Modifications at the Amide Linkage

Modifications at the amide linkage involve replacing the simple ammonia-derived amide with substituted amines, leading to N-substituted thioctic acid amides. This alters the hydrogen bonding capabilities and steric environment around the amide bond. nih.gov For example, reacting α-lipoic acid with primary or secondary amines in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide allows for the formation of various lipoate amides. google.com

Derivatives incorporating different spacers, such as triglycine, short polyethylene (B3416737) glycol, or aliphatic spacers, have been synthesized via amide groups to separate the threoninol unit from the thioctic acid residue in the context of preparing thioctic-oligonucleotides. mdpi.com

Research has also explored replacing the amide bond with bioisosteres to improve metabolic stability and potentially enhance biological properties. nih.gov While the provided context discusses amide bond bioisosteres in a general sense, the principle is applicable to designing this compound analogs with modified linkages.

Alterations of the Dithiolane Ring System

Alterations of the dithiolane ring system can involve modifications to the sulfur atoms or the carbon chain attached to the ring. The 1,2-dithiolane (B1197483) ring is inherent to thioctic acid and its amide, and its unique disulfide bond is crucial for its redox activity. wikipedia.orgrsc.org

The dithiolane ring is prone to reversible ring-opening polymerization (ROP), which can be initiated by thiols, heat, or other methods. rsc.orgresearchgate.netresearchgate.net This property has been utilized in the synthesis of polymers containing the 1,2-dithiolane moiety. rsc.orgresearchgate.net While this is a polymerization of the ring itself rather than a modification of the ring within a this compound molecule, it represents a chemical transformation involving the dithiolane system that can lead to materials with dynamic properties. rsc.orgresearchgate.net

Studies have also involved the synthesis of selenotrisulfide derivatives of lipoic acid and lipoamide, where a selenium atom is incorporated into the structure, altering the chalcogenide system. pnas.org These derivatives exhibit different redox properties and stability compared to the parent disulfide compounds. pnas.org

Furthermore, the synthesis of analogs with modified alkyl chains attached to the dithiolane ring, such as trisnorlipoic acid and its amide derivatives which have a shorter carbon chain, demonstrates modifications to the structure adjacent to the dithiolane ring. acs.org

Conjugation with Diverse Molecular Entities

This compound and its parent compound, thioctic acid (lipoic acid), serve as valuable building blocks for conjugation with various molecular entities. The presence of the dithiolane ring provides a handle for attachment, particularly to gold surfaces due to the strong affinity of thiolated species for gold. mdpi.comnanocomposix.comacs.org Additionally, the amide or carboxylic acid functionalities can be utilized for covalent coupling reactions.

Conjugation with amine-bearing biomolecules, such as proteins, peptides, and oligonucleotides, can be achieved through amide coupling reactions. mdpi.combroadpharm.comthermofisher.com This typically involves activating the carboxylic acid group of lipoic acid or a lipoamide derivative and reacting it with primary amines on the biomolecule. Common coupling reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (dimethylaminopyridine), and PyBOP. mdpi.combroadpharm.comresearchgate.netnih.gov For instance, thioctic acid has been reacted with L-threoninol via amide bond formation using HOBt and EDCI to create derivatives for oligonucleotide conjugation to gold nanoparticles. mdpi.comnih.gov These conjugates have shown improved stability compared to those prepared with commercially available thiol-oligonucleotides. mdpi.com

Polysaccharides such as chondroitin (B13769445) sulfates, carboxymethyl celluloses, and hyaluronic acids, possessing free carboxyl groups, can be chemically bound with lipoamide through the primary amine group of lipoamide. epo.org This reaction yields lipoamide-polysaccharide conjugates. epo.org

Thioctic acid and its derivatives have also been conjugated to nanoparticles like gold nanoparticles (AuNPs) and quantum dots (QDs). mdpi.comnanocomposix.comresearchgate.net Thioctic acid can functionalize gold surfaces through the strong binding of its dithiol group. nanocomposix.comacs.org Lipoamide-grafted polymer compounds have also been developed through the reaction of the primary amine group of lipoamide with the carboxyl group of various polymers. epo.org

Development of Biologically Optimized Prodrugs

The development of prodrugs is a strategy employed to improve the physicochemical and pharmacokinetic properties of therapeutic agents, such as increasing bioavailability, enhancing solubility, or achieving targeted delivery. mdpi.com Lipoic acid derivatives and amides have been explored as potential prodrugs. mdpi.com

Prodrugs can be designed to release the active compound in vivo, potentially increasing its bioavailability and duration in the body. google.com For example, certain enantiomers of α-lipoic acid have been investigated as prodrugs with the aim of enhancing these properties. google.com

Amide linkages are frequently utilized in the design of prodrugs. journalgrid.comgoogle.comnih.gov The amide codrug approach involves chemically conjugating two molecules via an amide bond, which can lead to improved physicochemical characteristics and sustained release of the active moieties. journalgrid.com This approach has been applied to various drug classes, including nonsteroidal anti-inflammatory drugs (NSAIDs) and calcium channel blockers. journalgrid.comgoogle.com Amide prodrugs have also been prepared by modifying the carboxyl group of compounds to an amide functionality to reduce hydrophilicity and improve cellular uptake and retention. google.com

Novel Synthetic Approaches and Green Chemistry Considerations

Research into novel synthetic approaches for this compound aims to develop more efficient and potentially environmentally friendly methods. Traditional methods for preparing this compound include the amidation of thioctic acid, which can involve multiple steps and costly raw materials, or using 6,8-dihalide as a raw material followed by amidation and cyclization, which may involve toxic reagents. google.com

More recent studies have compared different amidation pathways for lipoamide synthesis. One approach involves the direct amidation of fatty acids, while another utilizes the amidation of fatty acid methyl esters (FAME). researchgate.netundip.ac.id Research indicates that the direct amidation of fatty acid can yield higher reaction yields (around 70-80%) compared to the amidation of FAME. researchgate.netundip.ac.id This direct amidation can be conducted under reflux conditions using a Dean-Stark trap and silica (B1680970) gel as a catalyst. researchgate.netundip.ac.id Both methods have been shown to be compatible with various amines and fatty acids. researchgate.netundip.ac.id

Another described method for synthesizing this compound involves using 6,8-dihalo octanoate as a starting raw material. google.com This material is reacted with a low alkylamide in a polar solvent with sodium alkoxide as a catalyst to generate 6,8-dihalo decoylamide, which then reacts with sodium disulfide to yield the final product. google.com This method is suggested to potentially lower production costs and shorten production time. google.com

While research specifically on green chemistry approaches for lipoamide synthesis is less extensively documented in the provided results, studies on related compounds like α-lipoic acid have explored biocatalytic synthesis routes mediated by ionic liquids, highlighting efforts in reaction system engineering beyond traditional methods. researchgate.net Additionally, radical copolymerization of lipoamide with vinyl monomers represents a novel approach for incorporating lipoamide into polymeric structures. acs.org

Preclinical Pharmacokinetics and Biotransformation of Thioctic Acid Amide

Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro and Animal Models

Studies in preclinical models provide insights into how thioctic acid amide and related compounds are handled by the organism.

Bioavailability and Tissue Distribution in Experimental Systems

The bioavailability of orally administered alpha-lipoic acid (thioctic acid) has been reported to be limited, around 30%, in humans, primarily due to significant hepatic extraction. researchgate.net However, studies in rats have shown rapid absorption, with peak plasma concentrations reached relatively quickly after oral administration. researchgate.net

Tissue distribution studies in rats following oral administration of lipoic acid (thioctic acid) at 50 mg/kg revealed poor distribution into various brain regions. researchgate.net Levels in the brain ranged from 0.0009 to 0.0072 µM, while blood levels fluctuated between 0.005 and 0.267 µM in control rats. researchgate.net The in vitro and in vivo brain:blood partition ratios were reported as 0.1 and -0.01, respectively, suggesting that lipoic acid does not readily cross the blood-brain barrier when administered orally. researchgate.net However, continuous injection over 7-14 days in mice did lead to the detection of lipoic acid in multiple brain areas. researchgate.net

The amphiphilic nature of thioctic acid, being soluble in both water and lipids, facilitates its distribution throughout the body, including its potential to cross cell membranes. mdpi.comsigmaaldrich.commdpi.com While protein-bound lipoic acid is the naturally occurring form acting as a cofactor, exogenously supplied free lipoic acid can be absorbed and transiently accumulate in various tissues, including the liver, heart, and skeletal muscle. miloa.eusci-hub.se

Metabolic Pathways and Metabolite Profiling

Lipoic acid (thioctic acid) undergoes several metabolic transformations in mammals. The primary metabolic pathways identified include S-methylation and β-oxidation of the pentanoic acid side chain. researchgate.netsci-hub.senewdrugapprovals.org Degradation through β-oxidation leads to shorter metabolites, such as tetranorlipoic acid. sci-hub.senewdrugapprovals.org Oxidation of one or both sulfur atoms to the sulfoxide (B87167) has also been observed. sci-hub.senewdrugapprovals.org

In humans, S-methylation and β-oxidation have been quantitatively confirmed as primary metabolic pathways. researchgate.net Major circulating metabolites identified were the S-methylated β-oxidation products, specifically 4,6-bismethylthio-hexanoic acid and 2,4-bismethylthio-butanoic acid. researchgate.net Conjugation of unmodified lipoic acid to glycine (B1666218) has also been detected, particularly in mice. newdrugapprovals.org

Metabolite profiling techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed in preclinical studies to identify and quantify these metabolites, providing a comprehensive view of thioctic acid's biotransformation. researchgate.netmz-at.denih.gov

Elimination Kinetics in Non-Human Biological Systems

Following absorption and metabolism, thioctic acid and its metabolites are eliminated from the body. Studies in rats have shown rapid biphasic elimination of lipoic acid in the blood. researchgate.net

Urinary excretion of lipoic acid and its metabolites has been investigated. In healthy human volunteers receiving oral racemic alpha-lipoic acid, mean values of 12.4% of the administered dose were recovered in the urine within 24 hours as the sum of the parent compound and five main metabolites. researchgate.net This suggests that urinary excretion of these specific metabolites does not account for the majority of the elimination. researchgate.net Other potential elimination routes include biliary excretion, formation of electrochemically inactive degradation products, or complete utilization within endogenous metabolic pathways. researchgate.net

While the provided search results focus primarily on lipoic acid (thioctic acid) and its enantiomers, information specifically on the elimination kinetics of "this compound" as a distinct exogenous compound is limited within these results. However, the metabolic pathways involving amide linkage in the naturally occurring lipoamide (B1675559) suggest that understanding the cleavage or stability of such amide bonds would be crucial for the pharmacokinetics of an exogenously administered this compound.

Pharmacodynamic Characterization in Preclinical Contexts (Molecular and Cellular Responses)

Preclinical studies have explored the pharmacodynamic effects of thioctic acid and related compounds at the molecular and cellular levels.

Target Engagement Studies in Cellular Cultures

Thioctic acid, particularly the R-enantiomer, functions as a cofactor for mitochondrial enzymes like pyruvate (B1213749) dehydrogenase (PDH), branched-chain α-keto-acid dehydrogenase (KDH), and α-ketoglutarate dehydrogenase (KGDH) by forming an amide linkage with lysine (B10760008) residues. nih.govmdpi.comnih.gov This represents a key target engagement in its natural biological role.

Exogenously supplied thioctic acid and its reduced form, dihydrolipoic acid (DHLA), are known for their antioxidant properties, scavenging reactive oxygen species (ROS) and regenerating other antioxidants like glutathione (B108866) and vitamins C and E. mdpi.commdpi.comsigmaaldrich.commdpi.com This antioxidant activity involves interactions with various cellular components and pathways.

Recent research has also identified histone deacetylases (HDACs), including HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10, as molecular targets of the reduced form of lipoic acid and lipoamide. researchgate.net The R-enantiomer specifically inhibits HDACs at physiologically relevant concentrations, leading to hyperacetylation of HDAC substrates. researchgate.net This suggests a target engagement mechanism beyond its classical role as a mitochondrial cofactor or direct antioxidant.

Studies using cellular models have demonstrated the ability of lipoic acid (thioctic acid) to influence various cellular processes. For instance, it can stimulate glucose uptake by promoting the recruitment of GLUT-4 transporters to the plasma membrane, a mechanism shared with insulin (B600854) signaling. sigmaaldrich.comsci-hub.seoup.com In vitro studies have shown that lipoic acid can overcome oxidative stress-induced insulin resistance in cells. sigmaaldrich.com

Target engagement can also be studied using chemical proteomic strategies. A cell-permeable lipoylation probe has been developed to monitor the activity of lipoate protein ligases (LPL), enzymes involved in the salvage pathway of lipoic acid in bacteria and parasites. nih.gov This probe covalently modifies LA-dependent enzymes, serving as a proxy for LPL activity and allowing for the identification of LPL inhibitors. nih.gov While this specific example relates to microbial/parasitic systems, it illustrates the methodologies used for target engagement studies.

Dose-Response Relationships in In Vitro Assays

In vitro assays are crucial for characterizing the dose-response relationships of thioctic acid and related compounds on various cellular functions.

Studies on human T cell enriched PBMC showed a concentration-dependent increase in cAMP levels upon treatment with physiological concentrations of lipoic acid (thioctic acid) for one minute. nih.gov The half maximal concentration and maximal cAMP levels varied between donors, but consistently resulted in 5-8 fold increases in cAMP. nih.gov Derivatives like dihydrolipoic acid (DHLA), DMLA, and lipoamide (this compound) had no effect on cAMP levels in this specific assay. nih.gov

Cell viability assays are commonly used to determine the cytotoxic effects and potential protective effects of compounds. In C2C12 myoblasts, dexamethasone (B1670325) treatment decreased cell viability in a concentration-dependent manner, with significant reduction observed starting from 0.1 µM. nih.gov Higher concentrations (up to 300 µM) did not necessarily lead to increased mortality after a certain point. nih.gov R-(+)-lipoic acid and β-hydroxy-β-methyl butyrate (B1204436) (HMB) were shown to significantly prevent this dexamethasone-induced cell mortality in a dose-dependent manner, with an optimal ratio between the two compounds identified for improved efficacy. nih.gov

In human umbilical vein endothelial cells (HUVECs), lipoic acid (thioctic acid) showed dose-dependent effects on cell migration, which also varied with the duration of treatment. oup.com After 24 hours, a dose-response inhibition curve was observed, statistically significant from 50 µM upwards. oup.com After 4 days, lower doses (10 µM) induced a significant increase in chemotactic ability, while higher doses (250-1000 µM) were inhibitory, with complete inhibition at the highest dose. oup.com

Growth assays on Kaposi's Sarcoma-Imm cells also revealed dose-dependent effects of lipoic acid (thioctic acid), with a surprising growth-inducing activity observed at lower doses (10-250 µM) after 4 days, while higher doses (500 and 1000 µM) showed inhibitory activity. oup.com

These examples highlight the importance of evaluating a range of concentrations and potentially different treatment durations to fully understand the in vitro dose-response profiles of thioctic acid and its related compounds on various cellular endpoints.

Elucidation of Thioctic Acid Amide’s Molecular and Cellular Mechanisms of Action

Redox Homeostasis and Antioxidant Functionality at the Subcellular Level

Thioctic acid amide, particularly through its reduced form dihydrolipoamide (B1198117) (DHLAM), plays a significant role in maintaining cellular redox balance and exerting antioxidant effects at the subcellular level. The dithiol structure of DHLAM allows it to participate in redox reactions, neutralizing reactive species and supporting the cellular antioxidant network.

Direct Scavenging of Reactive Oxygen and Nitrogen Species

Both alpha-lipoic acid and its reduced form, dihydrolipoic acid (which implies the reduced form of lipoamide (B1675559) when protein-bound), are capable of directly scavenging a range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These include highly reactive molecules such as hydroxyl radicals, peroxyl radicals, superoxide (B77818) radicals, singlet oxygen, hypochlorous acid, and peroxynitrite. semanticscholar.orgscirp.orguic.edu The ability to neutralize these damaging free radicals contributes to the protection of cellular components from oxidative damage. semanticscholar.orgscirp.org While both forms exhibit scavenging activity, DHLA is generally considered to possess stronger antioxidant properties than ALA. nih.govmskcc.org

Metal Chelation and Redox Cycling Modulation

This compound, in both its oxidized (lipoamide) and reduced (dihydrolipoamide) forms, exhibits metal-chelating properties. semanticscholar.orgmskcc.orgtandfonline.comnih.gov This ability to bind to transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is significant because these metals can catalyze the formation of highly reactive free radicals through Fenton-type reactions, contributing to oxidative stress. semanticscholar.orgtandfonline.comnih.govnih.gov By chelating these metal ions, lipoamide and dihydrolipoamide can prevent or reduce the occurrence of such harmful redox cycling, thereby mitigating oxidative damage. semanticscholar.orgtandfonline.comnih.gov Research suggests that this metal chelation, particularly of intralysosomal iron, may be a significant mechanism by which lipoamide protects against oxidant-induced lysosomal rupture and apoptosis. tandfonline.comnih.gov Studies have indicated that lipoamide may be more effective than alpha-lipoic acid in this regard, potentially due to differing capacities to enter and concentrate within cellular compartments like lysosomes. nih.gov

Mitochondrial Bioenergetics and Enzyme Cofactor Activities

This compound plays a central role in mitochondrial function, primarily as an essential cofactor for key enzymes involved in energy metabolism.

Role as a Cofactor for α-Keto Acid Dehydrogenase Complexes

The most well-established function of this compound is its role as a covalently bound cofactor (lipoamide) for several mitochondrial multienzyme complexes that catalyze the oxidative decarboxylation of alpha-keto acids. mskcc.orgmdpi.comnih.govjst.go.jp These complexes are critical for cellular respiration and energy production. The primary examples include:

Pyruvate (B1213749) Dehydrogenase Complex (PDHC): This complex links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. mdpi.comnih.govjst.go.jpmdpi.commhmedical.com Lipoamide is attached to the dihydrolipoamide S-acetyltransferase (E2) subunit of PDHC via an amide bond to a lysine (B10760008) residue. mdpi.commhmedical.com This lipoyl moiety acts as a flexible arm, transferring intermediates between the different catalytic sites within the complex. mhmedical.com

Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex (KGDHC): This enzyme complex functions within the citric acid cycle, catalyzing the conversion of alpha-ketoglutarate to succinyl-CoA. mdpi.comnih.govjst.go.jpmdpi.com Similar to PDHC, lipoamide is a crucial cofactor for KGDHC, bound to its E2 subunit. mdpi.comnih.gov

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC): This complex is involved in the metabolism of branched-chain amino acids. mdpi.comnih.govjst.go.jp Lipoamide serves as a cofactor for BCKDC, facilitating the oxidative decarboxylation of branched-chain alpha-keto acids. mdpi.comnih.gov

Glycine (B1666218) Cleavage System (GCS): This system is involved in glycine metabolism. wikipedia.org Lipoamide is a cofactor for the H protein subunit of GCS, transferring the methylamine (B109427) group. wikipedia.org

In these complexes, the protein-bound lipoamide undergoes reversible oxidation and reduction, cycling between the oxidized disulfide form and the reduced dithiol (dihydrolipoamide) form, facilitating the transfer of acyl groups and electrons. mdpi.commhmedical.com

Impact on Mitochondrial Respiration and ATP Production

By serving as an essential cofactor for the α-keto acid dehydrogenase complexes, this compound directly impacts mitochondrial respiration and ATP production. The efficient functioning of PDHC and KGDHC, facilitated by lipoamide, is vital for the flow of substrates into the citric acid cycle, where the majority of cellular ATP is generated through oxidative phosphorylation. mdpi.commhmedical.com

Beyond its cofactor role, research suggests that lipoamide may also influence mitochondrial bioenergetics through other mechanisms. Studies have shown that lipoamide can stimulate mitochondrial biogenesis, leading to an increase in the number and mass of mitochondria within cells. plos.orgnih.gov This effect has been observed at lower concentrations for lipoamide compared to alpha-lipoic acid in some cell types. nih.gov Increased mitochondrial content can enhance cellular respiratory capacity and ATP production. nih.gov Furthermore, alpha-lipoic acid (and by extension, potentially lipoamide) has been shown to increase the ATP/ADP ratio and improve mitochondrial function in various models, contributing to better energy status within cells. uic.edunih.govresearchgate.net

The combined effects of acting as a crucial enzyme cofactor and potentially promoting mitochondrial biogenesis highlight the significant role of this compound in supporting robust mitochondrial function and cellular energy metabolism.

Modulation of Mitochondrial Biogenesis and Dynamics

Mitochondrial biogenesis, the process by which new mitochondria are formed, and mitochondrial dynamics, encompassing fission and fusion, are vital for maintaining cellular health and energy homeostasis. Dysregulation of these processes is implicated in aging and various diseases frontiersin.orgfrontiersin.org. This compound has been shown to stimulate mitochondrial biogenesis. Studies in 3T3-L1 adipocytes demonstrated that exposure to lipoamide increased the number and mass of mitochondria per cell. This was accompanied by an increase in mitochondrial DNA copy number and elevated expression of key transcription factors involved in mitochondrial biogenesis, including PGC-1α, mitochondrial transcription factor A, and nuclear respiratory factor 1 nih.gov.

The mechanism underlying lipoamide-induced mitochondrial biogenesis in adipocytes involves the endothelial NO synthase (eNOS)-cGMP-protein kinase G (PKG) signaling pathway. Lipoamide dose-dependently stimulated the expression of eNOS and the formation of cGMP. Inhibition or knockdown of components of this pathway, such as eNOS, soluble guanylate cyclase (inhibited by ODQ), and PKG (inhibited by KT5823), prevented lipoamide-induced mitochondrial biogenesis nih.gov.

Furthermore, lipoamide has demonstrated greater potency than alpha-lipoic acid in stimulating mitochondrial biogenesis in ARPE-19 cells. This suggests that the amide form may offer enhanced effects in certain cellular contexts plos.org. The stimulation of mitochondrial biogenesis by lipoamide is closely coupled with the induction of phase II antioxidant enzyme systems, potentially through energy requirements plos.org.

Table 1: Effect of Lipoamide and Alpha-Lipoic Acid on Mitochondrial Biogenesis Markers in 3T3-L1 Adipocytes nih.gov

TreatmentConcentration (µmol·L⁻¹)Mitochondrial MassmtDNA Copy NumberPGC-1α ExpressionMitochondrial Transcription Factor A ExpressionNuclear Respiratory Factor 1 Expression
Lipoamide1IncreasedIncreasedIncreasedIncreasedIncreased
Lipoamide10IncreasedIncreasedIncreasedIncreasedIncreased
Alpha-Lipoic Acid100Most EffectiveNot specifiedNot specifiedNot specifiedNot specified

Note: Data is based on reported increases; specific fold changes or quantitative values were not consistently available across all markers in the provided snippets.

Signaling Pathway Modulation

This compound influences several key cellular signaling pathways, contributing to its protective and regulatory effects.

Activation of Nrf2-Antioxidant Response Element (ARE) Pathway

A significant mechanism of action for lipoamide is the activation of the Nrf2-Antioxidant Response Element (ARE) pathway. This pathway is a primary defense mechanism against oxidative stress, regulating the expression of numerous antioxidant and detoxifying enzymes nih.govaginganddisease.org. Lipoamide has been shown to ameliorate oxidative stress by inducing this pathway nih.govresearchgate.net.

Research indicates that lipoamide promotes the nuclear accumulation of nuclear factor erythroid 2-related factor 2 (Nrf2), the key transcription factor in this pathway caymanchem.commedchemexpress.comnih.gov. This translocation to the nucleus leads to the activation of the expression of Nrf2-governed antioxidant and detoxifying enzymes caymanchem.comnih.gov. Studies in PC12 cells demonstrated that lipoamide upregulates Nrf2 expression and promotes the transcription of Nrf2-regulated antioxidant genes medchemexpress.com. The protective effects of lipoamide against oxidative stress-mediated neuronal cell damage are significantly dependent on Nrf2, as silencing the Nrf2 gene abolishes this protection nih.gov. Lipoamide has been found to be more potent than alpha-lipoic acid in inducing Nrf2-regulated phase II antioxidant enzymes in ARPE-19 cells plos.org.

Table 2: Effect of Lipoamide on Nrf2 Expression and Activity in PC12 Cells medchemexpress.com

Lipoamide Concentration (µM)Incubation Time (h)Nuclear Nrf2 ExpressionNrf2 Nuclear TranslocationTranscription of Nrf2-Regulated Antioxidant Genes
10-10024Not specifiedNot specifiedNot specified
1008Upregulated remarkablyPromotedInduced

Note: Effects were reported as significant or remarkably improved/promoted/induced.

Inhibition of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses nih.govfrontiersin.org. While alpha-lipoic acid has been shown to repress NF-κB signaling, leading to lower expression of inflammatory markers nih.govnih.govfrontiersin.orgmdpi.com, direct evidence specifically detailing lipoamide's inhibitory effects on NF-κB in the provided search results is less explicit compared to alpha-lipoic acid. However, given that lipoamide is a derivative and often exhibits enhanced potency medchemexpress.complos.org, it is plausible that it shares this inhibitory mechanism. The NF-κB pathway is crucial in various diseases, and its dysregulation is associated with chronic inflammatory conditions nih.govfrontiersin.org.

Modulation of MAPK and PI3K/Akt Pathways

This compound and its parent compound, alpha-lipoic acid, influence the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. Alpha-lipoic acid is known to participate in the redox modulation of these pathways nih.gov. It has been shown to augment the tyrosine phosphorylation and activity of components within the insulin (B600854) signaling pathway, including PI3K and Akt1 nih.gov.

More specifically, lipoamide has been demonstrated to attenuate hypertensive myocardial hypertrophy through the PI3K/Akt-mediated Nrf2 signaling pathway nih.govresearchgate.net. This indicates that lipoamide can influence the activity of the PI3K/Akt pathway, which in turn can lead to the activation of Nrf2 nih.gov. This interplay between the PI3K/Akt and Nrf2 pathways is significant for cellular protection against oxidative stress and other insults nih.gov.

Influence on Gene Expression and Protein Synthesis in Cellular Models

This compound impacts gene expression and protein synthesis in cellular models, primarily through its modulation of key transcription factors like Nrf2 and those involved in mitochondrial biogenesis. As discussed, lipoamide increases the expression and protein levels of targets regulated by Nrf2, such as antioxidant and detoxifying enzymes caymanchem.commedchemexpress.com. It promotes the transcription of these Nrf2-regulated antioxidant genes medchemexpress.com.

Furthermore, in the context of mitochondrial biogenesis, lipoamide increases the expression of transcription factors like PGC-1α, mitochondrial transcription factor A, and nuclear respiratory factor 1, leading to the synthesis of mitochondrial proteins and increased mitochondrial mass nih.govplos.org. These effects highlight lipoamide's ability to influence the transcriptional machinery and subsequent protein synthesis to enhance cellular defense mechanisms and metabolic capacity. Gene expression is an inherently stochastic process, and the modulation by compounds like lipoamide can influence the resulting protein concentrations lmu.de.

Interactions with Cellular Proteins and Lipids

This compound engages in significant interactions with cellular proteins and lipids. A primary interaction is its role as a cofactor, where it is covalently attached to conserved lysine residues in specific mitochondrial proteins via an amide linkage caymanchem.comnih.govmdpi.comnih.gov. This lipoylation is essential for the function of enzymes within mitochondrial multi-enzyme complexes involved in the oxidative decarboxylation of alpha-keto acids and glycine cleavage caymanchem.comnih.govnih.gov. Examples of these enzymes include pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase caymanchem.comnih.gov.

While lipoamide itself is an amide derivative, its parent compound, alpha-lipoic acid, and its reduced form, dihydrolipoic acid, are known to be amphiphilic, allowing them to interact with both aqueous and lipid environments within the cell mdpi.comsigmaaldrich.comsigmaaldrich.com. The redox properties of the lipoic acid/dihydrolipoic acid couple enable them to participate in thiol/disulfide exchange reactions, which can alter protein conformations and modulate the activity of signaling proteins and transcription factors nih.govnih.gov. Although the provided information focuses more on alpha-lipoic acid's direct interactions with proteins and lipids due to its free form and redox couple, lipoamide's function is intrinsically linked to its covalent attachment to proteins as a cofactor. The human Na+/multivitamin transporter (hSMVT) has been shown to transport alpha-lipoic acid, specifically the R-enantiomer, suggesting a mechanism for cellular uptake that could also be relevant to lipoamide or its precursor nih.gov. Protein-lipid interactions are fundamental to cellular structure and function, and compounds like this compound, through their association with proteins and influence on cellular processes, are part of this intricate network pan.olsztyn.pl.

Covalent Modifications of Proteins (e.g., Lipoylation)

A central mechanism of action for this compound is its covalent attachment to specific lysine residues within target proteins, a post-translational modification known as lipoylation. caymanchem.comnih.govresearchgate.net This process is essential for the activity of several multienzyme complexes located primarily in the mitochondria, which are vital for energy metabolism and other pathways. researchgate.netnih.govnih.gov

Key enzymes that undergo lipoylation include those within the pyruvate dehydrogenase complex (PDH), alpha-ketoglutarate dehydrogenase complex (α-KDH), branched-chain alpha-keto acid dehydrogenase complexes, and the glycine cleavage system (GCS). researchgate.netnih.govnih.gov The lipoamide moiety, attached via an amide bond, acts as a flexible "swinging arm" that facilitates the transfer of intermediates between the catalytic centers of these enzyme complexes, thereby increasing their efficiency. nih.gov

The process of protein lipoylation can occur through different pathways depending on the organism. In Escherichia coli, two main pathways exist: a de novo synthesis pathway where lipoic acid is synthesized and attached to proteins, and a scavenging pathway that utilizes exogenous lipoic acid. nih.govfrontiersin.org Eukaryotes, including mammals, possess mitochondrial homologs of the enzymes involved in these pathways. nih.govnih.gov

The de novo pathway typically involves the transfer of an octanoyl group from octanoyl-acyl carrier protein (ACP) to the target protein by an octanoyltransferase (e.g., LipB in E. coli or its homologs). nih.govfrontiersin.orgasm.org Subsequently, lipoyl synthase (e.g., LipA or LIAS in humans) inserts two sulfur atoms into the octanoyl moiety to form the lipoamide prosthetic group covalently linked to the protein. nih.govasm.orgpnas.orgfrontiersin.org The scavenging pathway, mediated by lipoate-protein ligases (e.g., LplA), involves the activation of free lipoic acid and its subsequent transfer to the target protein. nih.govnih.govfrontiersin.org

Research findings highlight the critical nature of protein lipoylation. For instance, deficiencies in the human lipoylation pathway due to mutations in genes like LIAS, LIPT1, and LIPT2 can lead to severe metabolic disorders characterized by significant defects in mitochondrial energy and amino acid metabolism. researchgate.netpnas.org Studies in Saccharomyces cerevisiae have also investigated the enzymatic cleavage of the amide bond linking lipoic acid to lipoylated proteins by lipoamidases to release free lipoic acid. frontiersin.org

Data Table: Examples of Lipoamide-Modified Proteins

Protein ComplexSubunit Undergoing LipoylationPrimary Metabolic Pathway Involved
Pyruvate Dehydrogenase Complex (PDH)E2 subunitGlucose metabolism, ATP generation
Alpha-Ketoglutarate Dehydrogenase (α-KDH)E2 subunitCitric acid cycle, ATP generation
Branched-Chain Alpha-Keto Acid Dehydrogenase ComplexesE2 subunitBranched-chain amino acid catabolism
Glycine Cleavage System (GCS)H proteinSingle-carbon metabolism, Glycine catabolism

Protection Against Lipid Peroxidation

While this compound itself is the amide form, its closely related compound, lipoic acid (and particularly its reduced form, dihydrolipoic acid or DHLA), is well-established for its antioxidant properties, including the protection against lipid peroxidation. mdpi.commdpi.comsigmaaldrich.com Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) that damages cell membranes and disrupts cellular function. mdpi.com

DHLA is considered a more potent antioxidant than lipoic acid and is effective in scavenging peroxyl radicals in both aqueous and lipid environments. mdpi.commdpi.com It can also regenerate other endogenous antioxidants such as vitamins C and E and glutathione (B108866) (GSH), further contributing to the cellular defense against oxidative stress. mdpi.commdpi.comresearchgate.net

Studies have demonstrated the ability of lipoic acid and DHLA to chelate redox-active metals like copper and iron, which can catalyze the formation of free radicals and initiate lipid peroxidation. mdpi.comlupinepublishers.comresearchgate.net By chelating these metals, lipoic acid and its reduced form can reduce free radical damage. mdpi.com

Research has shown that lipoamide can also exert protective effects against oxidative stress and mitochondrial dysfunction, potentially through mechanisms related to its antioxidant capacity or its influence on antioxidant defense systems. nih.gov For example, studies in retinal pigment epithelial cells demonstrated that lipoamide was more effective than lipoic acid at preventing acrolein-induced mitochondrial dysfunction and oxidative stress, reducing oxidant generation and increasing total antioxidant capacity and glutathione content. nih.gov

While the direct role of the amide form (lipoamide) in scavenging free radicals or chelating metals might differ from that of lipoic acid or DHLA, its biological effects, particularly in protecting against oxidative damage, are likely intertwined with the cellular metabolism of lipoic acid and its impact on antioxidant networks. nih.gov

Data Table: Antioxidant Activities Related to Lipoic Acid and DHLA (Precursors/Related to Lipoamide)

Antioxidant ActivityLipoic Acid (ALA)Dihydrolipoic Acid (DHLA)Reference
Scavenging of Peroxyl RadicalsLowerHigher mdpi.commdpi.com
Regeneration of Vitamin CYesYes mdpi.commdpi.com
Regeneration of Vitamin EYesYes mdpi.commdpi.com
Regeneration of Glutathione (GSH)YesYes mdpi.commdpi.comresearchgate.net
Chelation of Redox-Active Metals (e.g., Cu, Fe)YesYes mdpi.comlupinepublishers.comresearchgate.net
Inhibition of Lipid PeroxidationLowerHigher mdpi.commdpi.comsigmaaldrich.com

Investigation of Thioctic Acid Amide’s Biological Activities in Preclinical Models

Anti-inflammatory Activities in Cellular and Animal Models

Research on the anti-inflammatory activities of thioctic acid amide (lipoamide) in preclinical models is limited within the provided search results. Most studies focus on thioctic acid (ALA) and its reduced form (DHLA). However, some results discuss the anti-inflammatory effects of ALA, which is relevant as lipoamide (B1675559) is the protein-bound form of ALA and acts as a cofactor for key mitochondrial enzymes mdpi.commdpi.commdpi.com.

Thioctic acid (ALA) has demonstrated anti-inflammatory properties in various preclinical settings mdpi.comresearchgate.net. It is known to inhibit the activation of transcription factors associated with inflammation, such as NF-κB, leading to reduced production of pro-inflammatory cytokines mdpi.comresearchgate.net. ALA can also influence the activity of various immune cells researchgate.net.

Modulation of Pro-inflammatory Cytokines and Chemokines

Studies on thioctic acid (ALA) indicate its ability to modulate pro-inflammatory cytokines. ALA can reduce the production of cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) mdpi.comresearchgate.net. This modulation is often linked to the inhibition of NF-κB activation mdpi.comresearchgate.net. In models of LPS-induced inflammation, ALA treatment decreased levels of TNF-α and IL-6 mdpi.com. ALA and DHLA have also been shown to decrease pro-inflammatory mediators like interleukin-2 (B1167480) (IL-2), IFN-γ, and TNF-α, while increasing anti-inflammatory cytokines such as interleukin-10 (IL-10) in neural tissues mdpi.com.

Inhibition of Inflammatory Enzyme Activities (e.g., COX-2, iNOS)

Thioctic acid (ALA) and its reduced form (DHLA) have been reported to reduce the levels of pro-inflammatory enzymes like iNOS and COX-2 uctm.edu. DHLA, specifically, has been shown to suppress cyclooxygenase-2 (COX-2) activity mdpi.com. Studies have investigated the inhibitory effects of compounds, including lipoic acid derivatives, on nitric oxide production in activated macrophages, which involves iNOS researchgate.net. While some research focuses on identifying COX-2 inhibitors from natural sources or through synthesis of amide derivatives, these studies often evaluate various compounds and not specifically this compound itself nih.govresearchgate.net.

Impact on Immune Cell Function in Experimental Systems

Thioctic acid (ALA) has been shown to influence immune cell function. It can promote a shift in the immune response from Th1 (pro-inflammatory) lymphocyte dominance toward Th2 (anti-inflammatory) lymphocytes researchgate.net. ALA has also been shown to induce increases in cyclic AMP (cAMP) in human T cells, a molecule known to be an immunosuppressant and inhibitor of T cell activation and migration nih.govresearchgate.net. Lipoamide (DL 6,8-thioctic acid amide) was used in one study investigating the effect of lipoic acid and its analogues on cAMP production in T lymphocytes and NK cells, indicating its relevance in studies of immune cell function nih.gov. It has also been noted that ALA inhibits both cell activation and cytolytic function of Natural killer cells (NK cells) researchgate.net.

Neuroprotective Effects in Experimental Systems

Thioctic acid (ALA) and its derivatives, including a positively charged amide analogue, have demonstrated neuroprotective effects in various experimental systems mdpi.comnih.govresearchgate.net. These effects are often linked to their antioxidant properties and ability to mitigate oxidative stress, which plays a significant role in neuronal damage mdpi.comnih.govmdpi.com.

Protection Against Excitotoxicity and Ischemia-Reperfusion Injury in Neuronal Models

A positively charged water-soluble lipoic acid amide analogue, 2-(N,N-dimethylamine) ethylamido lipoate HCl (LA-plus), was tested for protection against glutamate-induced cytotoxicity in a neuronal cell line (HT4) nih.gov. Compared to lipoic acid, LA-plus was more effective in protecting cells against glutamate-induced cytotoxicity, preventing the loss of intracellular GSH, and disallowing the increase of intracellular peroxide levels nih.gov. This suggests that amide modifications of thioctic acid can enhance neuroprotective effects against excitotoxicity.

Thioctic acid (ALA) has also shown protective effects against ischemia-reperfusion injury in various models, including the retina and heart nih.govresearchgate.netnih.gov. In retinal ischemia-reperfusion injury in rats, ALA treatment counteracted the reduction of electroretinogram amplitudes, decreases in neuronal markers, and changes in mRNA levels researchgate.net. In isolated perfused hearts, thioctic acid supplementation provided protection against ischemia/reperfusion injury, leading to better mechanical recovery and lower lactate (B86563) dehydrogenase leakage nih.gov. Oxidative stress and excitotoxicity are significantly involved in the pathogenesis of ischemia/reperfusion injury mdpi.comnih.gov.

Modulation of Neuronal Apoptosis and Survival

Thioctic acid (ALA) has been shown to modulate neuronal apoptosis and promote survival in experimental models mdpi.comnih.gov. ALA can protect brain tissues and prevent neurotoxicity and apoptosis of hippocampus neurons by blocking pathways such as NFκ-B and Caspase-3 dependent pathways nih.gov. Phosphorylated AKT, PI3K, and GRM7 proteins, which are associated with neuronal cell survival, are expressed more frequently upon ALA treatment nih.gov. In H9C2 cardiomyocytes and RAW264.7 macrophage cell lines, ALA treatment prevented apoptosis by inhibiting the HMGB1/NF-κB signaling pathway mdpi.com. While some studies on the toxicity of thioctic acid enantiomers mentioned caspase-3 activity in some organs, other studies reported an antiapoptotic activity of thioctic acid at lower concentrations nih.gov. ALA has been shown to reduce neuronal apoptosis in models of diabetic peripheral neuropathy mdpi.com.

Compound Information

Compound NamePubChem CID
Thioctic acid864
This compound16060
Dihydrolipoic acid3112
Glutamate6110
TNF-α-
IL-1β-
IL-6-
IFN-γ-
IL-10-
COX-2-
iNOS-
NF-κB-
Caspase-3-
AKT-
PI3K-
GRM7-
HMGB1-
RANKL-
PGE2-
cAMP-
GSH124306
LDH-
TRAIL-
Activin-A-
Bcl-2-
Bax-
RGC-
BDNF-
Nrf2-
Caspase-3-

Note: PubChem CIDs are provided where available for the specific compound mentioned. Some entries refer to proteins or general categories for which a single CID is not applicable.

Data Tables

Based on the provided search results, specific quantitative data suitable for interactive data tables directly focusing on this compound's effects are limited. The results primarily discuss the effects of thioctic acid (ALA) or its reduced form (DHLA). However, some findings on the comparative effects of a lipoic acid amide analogue or the effects of ALA on specific markers in preclinical models can be presented in a tabular format.

Table 1: Comparative Effects of LA-plus and Lipoic Acid on Glutamate-Induced Cytotoxicity in HT4 Neuronal Cells nih.gov

TreatmentEffect on Glutamate-Induced CytotoxicityEffect on Glutamate-Induced Loss of Intracellular GSHEffect on Glutamate-Induced Increase in Intracellular Peroxide Level
Lipoic AcidProtectionPreventionPrevention
LA-plusMore effective protectionMore effective preventionMore effective prevention

Table 2: Effects of Thioctic Acid (ALA) on Inflammatory Markers in LPS-Induced Inflammation in Rats mdpi.com

MarkerEffect of ALA Treatment
TNF-αDecreased levels
IL-6Decreased levels
TBARSDecreased levels
H₂O₂Decreased levels
Sulfhydryl Content (Total)Increased levels
Glutathione (B108866) Levels (Total)Increased levels
Superoxide (B77818) Dismutase ActivityIncreased activity

Table 3: Effects of Thioctic Acid (ALA) on Neuronal Apoptosis and Survival Pathways nih.gov

Pathway/Protein AffectedEffect of ALA TreatmentOutcome
NFκ-BBlockingPrevention of neuronal apoptosis
Caspase-3 dependent pathwaysBlockingPrevention of neuronal apoptosis
AKTIncreased phosphorylation/expressionAssociated with neuronal cell survival
PI3KIncreased phosphorylation/expressionAssociated with neuronal cell survival
GRM7Increased expressionAssociated with neuronal cell survival

These tables summarize findings from the search results related to the outlined sections, providing a structured view of some of the preclinical data available concerning thioctic acid (ALA) and its amide analogue.

Improvements in Mitochondrial Function in Neurological Models

Preclinical studies have explored the potential of lipoamide in addressing mitochondrial dysfunction in neurological models. Mitochondrial dysfunction is increasingly recognized as a significant factor in the pathogenesis of various neurodegenerative diseases, including Parkinson's disease (PD) and Alzheimer's disease (AD). frontiersin.orgnih.govmdpi.com

In a rat model of PD induced by 6-hydroxydopamine (6-OHDA), alpha-lipoamide demonstrated neuroprotective effects. It significantly attenuated 6-OHDA-induced behavioral deficits and restored ATP levels in the midbrain. nih.govresearchgate.net Furthermore, alpha-lipoamide was shown to improve mitochondrial morphology, reducing fragmentation and vacuolization, and recover the balance between mitochondrial fission, fusion, and transport in this PD model. nih.gov These findings suggest that alpha-lipoamide may exert its neuroprotective effects in this model by regulating the dynamic properties of mitochondria. nih.gov

Lipoamide has been identified as a better cofactor for mitochondrial dehydrogenase complexes with a stronger protective effect on mitochondria compared to lipoic acid. nih.govresearchgate.net Studies on various compounds, including lipoic acid, have indicated their potential to restore mitochondrial function in neurological conditions. frontiersin.orgnih.gov Therapies aimed at promoting mitochondrial biogenesis are also being explored for their potential to enhance mitochondrial proliferation and energy production in the context of mitochondrial disorders. researchgate.net

Metabolic Regulation in Experimental Models

Lipoamide has been investigated for its influence on metabolic regulation in experimental models, particularly concerning glucose and lipid metabolism, as well as energy homeostasis.

Influence on Glucose Uptake and Insulin (B600854) Signaling in Cells

Thioctic acid (alpha-lipoic acid), from which lipoamide is derived, has been shown to stimulate glucose uptake in cell culture models, such as L6 muscle cells and 3T3-L1 adipocytes. nih.gov This effect was observed to be rapid and, in the case of (R)-thioctic acid, comparable to that elicited by insulin. nih.gov The stimulation of glucose uptake by thioctic acid was dependent on phosphatidylinositol 3-kinase activity and was associated with an intracellular redistribution of GLUT1 and GLUT4 glucose transporters, similar to the action of insulin. nih.gov This indicates that thioctic acid can stimulate basal glucose transport and enhance insulin-stimulated glucose uptake via the insulin signaling pathway. nih.gov

While thioctic acid's effects on glucose handling may not be direct and might involve the activation of additional mediators, studies suggest it can modulate the insulin receptor/PI3K/Akt pathway at different levels. nih.govmdpi.com For instance, in preadipocyte cell cultures, thioctic acid led to Akt phosphorylation. mdpi.com Activation of AMPK in skeletal muscle, a key regulator of cellular energy metabolism, also increases glucose uptake and fatty acid oxidation and stimulates GLUT4 translocation. frontiersin.org Thioctic acid is thought to activate peripheral AMPK, contributing to its effects on glucose handling. nih.govfrontiersin.org

Glucose is essential for insulin to stimulate the synthesis of fatty acids and glyceride-glycerol in cultured adipocytes. nih.govnih.gov Metabolic tracing studies have shown that glucose is required for insulin to stimulate pathways providing carbon substrates, NADPH, and glycerol (B35011) 3-phosphate for lipid synthesis and storage. nih.govnih.gov This highlights the importance of glucose metabolism in supporting insulin action and stimulating adipose anabolism. nih.govnih.gov

Lipid Metabolism Modulation in Preclinical Models

Preclinical studies suggest that thioctic acid can positively affect blood lipid profiles. In rabbits, administration of thioctic acid resulted in a significant decrease in levels of cholesterol, triglycerides, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL), while increasing high-density lipoprotein (HDL) levels. researchgate.net This modulation of blood lipids may contribute to its potential as a preventive agent against cardiovascular illness. researchgate.net

Lipoamide, a derivative of thioctic acid, has been shown to inhibit kidney fibrosis in diabetes by enhancing mitochondrial function and regulating the expression of activation of transcriptional factor retinal X receptor alpha in animal models. mdpi.com Adipose tissue plays a crucial role in metabolic homeostasis by balancing lipid storage and mobilization, coordinated by insulin signaling pathways that modulate metabolic proteins, leading to increased glucose uptake and anabolic processes like lipogenesis. nih.govnih.govmdpi.com

Impact on Energy Homeostasis and Thermogenesis in Animal Models

Research on energy homeostasis often involves the study of brown adipose tissue (BAT) and beige cells, which are important for thermogenesis and energy expenditure. frontiersin.orgelifesciences.org These tissues utilize lipids and glucose as metabolic fuels to produce heat. frontiersin.org The central nervous system, particularly the hypothalamus, plays a role in controlling BAT thermogenesis and white adipose tissue browning in animal models. frontiersin.org

While direct studies specifically on the impact of lipoamide on energy homeostasis and thermogenesis in animal models were not extensively found in the provided search results, the close relationship between mitochondrial function, metabolic regulation (including glucose and lipid metabolism), and energy balance suggests a potential indirect influence. Lipoamide's role as a cofactor in mitochondrial energy metabolism and its effects on glucose and lipid pathways in preclinical models nih.govmdpi.comnih.govresearchgate.netnih.gov could contribute to systemic energy homeostasis. Studies on other compounds have shown that modulating mitochondrial function can impact energy metabolism and thermogenesis in animal models. nih.govresearchgate.netelifesciences.org For instance, activation of the ACE2 pathway has been shown to regulate thermogenesis and systemic energy metabolism in mouse models, associated with improved metabolic parameters including blood glucose, lipids, and energy expenditure. elifesciences.org

Cardiovascular Protective Actions in Preclinical Models

Lipoamide and its precursor, thioctic acid, have demonstrated cardiovascular protective actions in preclinical models, primarily through their antioxidant properties and influence on endothelial function. researchgate.netnih.govmdpi.com

High blood pressure is associated with oxidative stress, contributing to endothelial dysfunction, vascular remodeling, and inflammation in cardiovascular disease. researchgate.net Thioctic acid has been recognized for its antioxidant potential, acting as a free radical scavenger, chelating metal ions, and regenerating endogenous antioxidants. mdpi.comresearchgate.net

In spontaneously hypertensive rats (SHR), a model of hypertension, the eutomer of thioctic acid showed protective effects on the heart, reducing oxidative stress and preventing inflammatory processes in cardiomyocytes and cardiac vascular endothelium. researchgate.net While lipoamide itself was not effective in lowering blood pressure in SHR, it attenuated hypertension-mediated cardiac fibrosis, oxidative stress, inflammation, and hypertrophy in these rats. nih.govresearchgate.net This suggests lipoamide may alleviate oxidative stress in cardiac hypertrophy, potentially through the activation of the PI3K/Akt-mediated Nrf2 signaling pathway. nih.gov

Accumulating evidence highlights thioctic acid as a promising cardioprotective agent with reported benefits in conditions like atherosclerosis and myocardial infarction in preclinical models. researchgate.netmdpi.com It has been suggested to inhibit renal and vascular overproduction of endothelin-1, a vasoconstrictor. researchgate.netmdpi.com

Endothelial Function Modulation

Endothelial dysfunction is a key factor in the development of cardiovascular diseases. nih.gov The endothelium regulates the circulatory system by balancing vasodilation and vasoconstriction and modulating various responses and signals. nih.gov Increased levels of free fatty acids, for instance, are associated with endothelial dysfunction. nih.gov

Thioctic acid has been shown to improve vascular function and reduce atherosclerotic plaque in preclinical studies. researchgate.net It may reduce the loss of eNOS phosphorylation, thereby improving endothelial function. researchgate.net eNOS is crucial for the production of nitric oxide (NO), a key regulator of vascular tone and endothelial function. aging-us.com Insulin signaling pathways involving insulin receptor tyrosine kinase, PI3K, and Akt are essential components related to NO production in vascular endothelium, and phosphorylation of eNOS by Akt is necessary for its activation by insulin. frontiersin.org

Studies have shown that thioctic acid can potentiate nitric oxide synthesis in human aortic endothelial cells. tandfonline.com This effect is consistent with the observed vasodilatory effects of thiol agents. tandfonline.com Modulating pathways involved in endothelial dysfunction may help prevent complications associated with cardiovascular disease risk. nih.gov

This article focuses solely on the preclinical investigation into the biological activities of the chemical compound this compound, also known as lipoamide. While its related compound, thioctic acid (alpha-lipoic acid), has been extensively studied for various biological effects, research specifically on the free amide form, this compound, in preclinical models for the outlined indications appears to be limited based on available search results.

This compound (Lipoamide) has been identified with PubChem CID 863 lipidmaps.orglipidmaps.org and 6992093 wikipedia.org. It is the amide form of thioctic acid, where the carboxyl group is linked to an amine via an amide bond wikipedia.org. Lipoamide is known to function as a cofactor for certain mitochondrial enzymes through its attachment to proteins via an amide linkage nih.govmdpi.combibliotekanauki.pl.

Based on the conducted literature search focusing specifically on this compound in preclinical models for the provided outline sections, comprehensive and detailed research findings for each specific subsection were not extensively found. The majority of preclinical studies in these areas have investigated the effects of thioctic acid (alpha-lipoic acid) or its other derivatives and conjugates.

While one search result briefly mentions that lipoamide has been shown to resist oxidative stress-mediated neuronal cell damage and prevent mitochondrial dysfunction in neuronal cells researchgate.net, this specific area is not included in the provided outline.

Due to the limited availability of detailed preclinical data focusing solely on this compound (lipoamide) in the specified areas of cardiac ischemia-reperfusion injury, anticancer modalities, renoprotective effects in experimental kidney injury models, and hepatoprotective effects in experimental liver injury models within the conducted search, a comprehensive article structured around the provided outline with detailed research findings and data tables specifically for this compound cannot be fully generated at this time. The existing body of preclinical literature in these areas primarily pertains to thioctic acid.

Structure Activity Relationship Sar Studies of Thioctic Acid Amide and Its Analogs

Influence of Structural Variations on Biological Activity

Structural modifications to thioctic acid amide and its parent compound, lipoic acid, have been explored to understand their impact on biological activity. Studies on lipoic acid analogs have demonstrated that alterations to the molecule can significantly affect their properties. For instance, conjugating lipoic acid with amino acids has been a strategy to develop new structural analogs. Research involving the condensation of lipoic acid with natural and unnatural amino acids has shown that the resulting analogs exhibit cytoprotective efficacy, with the R-enantiomer of the dithiolane ring being associated with this activity. The potency of these lipoic acid-amino acid conjugates was also found to be influenced by the acidic strength of the adduct. ischemix.com

Further structural variations, such as the replacement of specific peptide sequences in lipoic acid conjugates, have also been shown to impact efficacy. For example, in studies involving lipoic acid linked to peptide sequences, replacing an Asp-Gly sequence with a more chemically stable Glu-Ala dipeptide motif resulted in altered efficacy. ischemix.com

The amide functional group itself is a key feature in many biologically active molecules and plays a critical role in interactions, often through hydrogen bonding. nih.govmdpi.com Modifications or replacements of the amide bond can therefore significantly impact biological activity by altering molecular size, shape, electronic distribution, lipophilicity, and polarity, all of which influence how a molecule interacts with its biological target. nih.gov Studies on other compound classes have shown that replacing an amide bond with bioisosteres, such as a triazole ring, can lead to improved activity, for example, against oxidative stress. nih.gov This suggests that similar bioisosteric strategies could be relevant in the design of this compound analogs.

Pharmacophore Elucidation for this compound Derivatives

A pharmacophore represents the essential steric and electronic features of a molecule that are required for its optimal interaction with a specific biological target and to trigger or block its biological response. Elucidating the pharmacophore of this compound and its active analogs is a key step in rational drug design.

While no specific pharmacophore models exclusively for this compound derivatives were found in the provided search results, the importance of certain functional groups, such as the amide group and the dithiolane ring, can be inferred from SAR studies on related compounds. The amide group is known to be involved in hydrogen bonding interactions with amino acid residues in binding sites. mdpi.com The dithiolane ring, with its reducible disulfide bond, is the redox-active center of thioctic acid and lipoamide (B1675559), crucial for their coenzyme function.

SAR studies on lipoic acid analogs suggest that the R-configuration of the dithiolane is important for certain activities like cytoprotection. ischemix.com This stereochemical feature would likely be a critical element of any pharmacophore model for activities dependent on the intact dithiolane ring. The length and flexibility of the pentanamide (B147674) chain linking the dithiolane ring to the amide group would also influence the spatial presentation of these key features and thus contribute to the pharmacophore.

Pharmacophore models are often generated using computational methods based on a set of active compounds and can be used to search for new potential ligands in molecular databases. acs.org

Computational Approaches to SAR Prediction and Ligand Design

Computational approaches play an increasingly vital role in modern SAR studies and the design of novel ligands. These methods can complement experimental studies by providing insights into molecular interactions, predicting binding affinities, and exploring vast chemical spaces.

Techniques such as molecular docking are widely used to predict the binding modes of molecules to their target proteins and to estimate binding affinity through scoring functions. nih.govmdpi.com While accurately predicting binding affinity remains challenging, docking provides valuable information about potential interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, which are crucial for understanding SAR. nih.govmdpi.com

Molecular dynamics simulations can provide a more dynamic view of the protein-ligand complex, allowing researchers to observe the stability of the complex and the conformational changes of both the ligand and the protein over time. enamine.net This can offer deeper insights into the binding mechanism and the role of ligand flexibility.

Quantitative Structure-Activity Relationship (QSAR) methods use statistical models to correlate structural descriptors of a set of compounds with their biological activities. silicos-it.beacs.org These models can be used to predict the activity of new, untested compounds and to identify the key structural features that contribute to activity. Machine learning algorithms are increasingly being integrated into QSAR approaches. silicos-it.be

Free energy perturbation (FEP) is a more computationally intensive method that aims to provide more accurate predictions of binding free energies, allowing for a more precise ranking of compounds by binding affinity and the prediction of how structural modifications will impact binding. enamine.net

Analytical Methodologies for Research and Quantification of Thioctic Acid Amide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely used for the separation and quantification of thioctic acid amide from complex samples. These techniques leverage differential interactions between the analyte and a stationary phase, allowing for its isolation before detection and measurement.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the determination of lipoic acid and its analogues, including lipoamide (B1675559), in various samples sci-hub.se. HPLC methods often utilize ultraviolet (UV), fluorescence, or electrochemical detection sci-hub.se.

Research studies have employed HPLC for the analysis of thioctic acid and related compounds. For instance, HPLC has been used to monitor the concentrations of lipoyllysine and lipoic acid during the hydrolysis of epsilon-lipoyllysine, a model compound for protein-bound lipoic acid nih.gov. This involved heating in sulfuric acid, followed by extraction and derivatization for subsequent analysis nih.gov.

While many HPLC methods focus on lipoic acid itself, the principles and methodologies, particularly concerning sample preparation and detection, are often adaptable or provide a basis for lipoamide analysis. For example, RP-HPLC methods with UV detection have been developed and validated for the quantification of alpha-lipoic acid in nutritional supplements and pharmaceutical formulations scirp.orgrjptonline.org. These methods typically involve C18 columns and mobile phases consisting of buffer solutions and organic solvents like acetonitrile (B52724) scirp.orgrjptonline.org. Detection wavelengths around 201 nm or 212 nm have been reported for alpha-lipoic acid scirp.orgrjptonline.org.

HPLC coupled with pulsed amperometric detection at a gold electrode has also been explored as an alternative for alpha-lipoic acid determination, offering sensitivity, simplicity, and low costs, particularly for compounds with weak UV absorption researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques offering high sensitivity and specificity for the analysis of this compound and related compounds. GC-MS is commonly used for the quantification of protein-bound lipoic acid after hydrolysis and derivatization sci-hub.se. GC-MS can be operated in total ion monitoring or selected ion monitoring (SIM) modes for enhanced sensitivity sci-hub.se. Chemical ionization (CI-MS) can be advantageous for producing less fragmentation, aiding in molecular ion identification sci-hub.se. A sensitive GC-MS method in chemical ionization mode with methane (B114726) as reactant gas has been developed for the quantitative determination of lipoic acid in meat nih.gov. This method involved hydrolysis, extraction, and derivatization nih.gov. GC-MS has also been used to characterize synthesized alpha-lipoic acid derivatives, including amides google.com.

LC-MS/MS is widely recognized for its high sensitivity, specificity, accuracy, and robustness in quantifying analytes in complex biological matrices nih.govchromatographyonline.com. It is a versatile technique in life sciences nih.gov. LC-MS/MS methods for lipoic acid and its analogues often employ electrospray ionization (ESI) and multiple reaction monitoring (MRM) modes for targeted analysis researchgate.net. Both positive and negative ion acquisition can be used within the same chromatographic run researchgate.net.

LC-MS/MS has been used for the determination of lipoic acid in rat plasma, involving liquid-liquid extraction and separation on a C18 column with a mobile phase containing formic acid and acetonitrile researchgate.net. The lower limit of quantification (LLOQ) for lipoic acid in rat plasma using this method was reported as 5.0 ng/mL researchgate.net. NanoLC-MS/MS has also been employed for the identification and assignment of lipoylation sites on lipoamide-containing proteins in biological samples researchgate.net.

Matrix effects, arising from coeluting components in biological samples, can impact the accuracy of LC-MS/MS analysis nih.govchromatographyonline.com. Strategies to address matrix effects include optimizing mobile phases, column selection, and sample preparation techniques nih.gov. Visualizing matrix effects using techniques like "in-source multiple-reaction monitoring" (IS-MRM) for phospholipids (B1166683) can aid in method development and improvement nih.gov.

Method Development and Validation for Research Matrices (e.g., cell lysates, tissue homogenates, animal plasma)

Developing and validating analytical methods for this compound in research matrices such as cell lysates, tissue homogenates, and animal plasma are crucial for obtaining reliable data. Method validation typically assesses parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) nihs.go.jpresearchgate.net.

For analyzing lipoic acid and related compounds in biological samples like bacteria, tissues, and plasma, specific sample preparation steps are often required, including hydrolysis to cleave protein-bound lipoamide, extraction, and sometimes derivatization sci-hub.senih.gov.

Studies on lipoic acid quantification in plasma have involved liquid-liquid extraction or solid-phase extraction researchgate.net. Recoveries of lipoic acid from plasma using these methods have been reported researchgate.net. Validation parameters for HPLC-ECD methods for lipoic acid in human plasma have shown good accuracy and precision, with reported LOD and LOQ values researchgate.net.

For LC-MS/MS analysis of lipoic acid in rat plasma, a simple one-step liquid-liquid extraction with ethyl acetate (B1210297) has been employed researchgate.net. The method was validated, demonstrating linearity, accuracy, and precision within acceptable ranges researchgate.net. Stability studies in matrices like plasma are also essential components of method validation researchgate.net.

Analyzing compounds in tissue samples often requires homogenization and specific extraction procedures tailored to the tissue type nanalysis.comrug.nl. While specific details on this compound analysis in cell lysates or tissue homogenates were less prevalent in the immediate search results compared to plasma, the general principles of homogenization, extraction, and subsequent chromatographic or spectroscopic analysis apply. Research on other analytes in tissue and cell lysates using LC-MS/MS highlights the importance of effective sample preparation to minimize matrix effects nih.govlcms.cz.

Spectroscopic Methods for Research Quantification and Structural Elucidation

Spectroscopic methods provide valuable information for the quantification and structural characterization of this compound. These techniques probe the interaction of the compound with electromagnetic radiation.

UV-Vis and FTIR Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, which can be used for quantification based on Beer-Lambert Law. Thioctic acid itself exhibits UV absorption, and spectrophotometric methods have been developed for its determination, sometimes involving complex formation to enhance detection researchgate.netrjptonline.org. For example, a spectrophotometric method for thioctic acid based on complex formation with palladium(II) showed an absorption maximum at 318 nm and linearity in the range of 2-20 µg/mL researchgate.net. Another UV spectrophotometric method for alpha-lipoic acid in pharmaceutical formulations reported an absorption maximum at 334 nm and linearity between 100-500 µg/mL . While these examples focus on thioctic acid, the presence of the dithiolane ring and amide functional group in this compound suggests it would also have characteristic UV absorption properties that could be exploited for analysis.

FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule, aiding in structural identification and confirmation. FTIR spectra show characteristic absorption peaks corresponding to different bonds and functional groups, such as carbonyl (C=O) and N-H stretches in amides researchgate.netresearchgate.netrsc.org. FTIR spectroscopy has been used to characterize synthesized lipoamides, confirming the formation of the amide bond researchgate.netresearchgate.net. Specific peaks related to carbonyl groups and the main skeleton of poly(thioctic acid) have been identified in FTIR spectra of materials containing thioctic acid rsc.org. FTIR is also used in broader research to study the composition of biological samples, including the identification of amide I and amide II bands corresponding to protein content nih.govmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and conformation of organic molecules, including this compound. NMR provides detailed information about the arrangement of atoms and their connectivity based on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C nanalysis.comrsc.org.

¹H NMR spectra of lipoamides and related compounds show characteristic signals for protons in different chemical environments, such as those in the dithiolane ring, the alkyl chain, and the amide group nih.govresearchgate.net. The chemical shift and splitting patterns of these signals provide crucial information for confirming the structure of synthesized lipoamide derivatives researchgate.netnih.gov. For instance, the alpha-proton from the 1,2-dithiolane (B1197483) ring typically appears as a multiplet in a specific chemical shift range researchgate.net. The formation of an amide bond can be confirmed by the appearance of a new peak in the ¹H NMR spectrum researchgate.net.

¹³C NMR spectroscopy provides complementary structural information by revealing the carbon skeleton of the molecule google.comnih.gov. Characteristic signals for carbonyl carbons, aliphatic carbons, and carbons in the dithiolane ring are observed in the ¹³C NMR spectra of lipoamides google.comnih.gov.

NMR spectroscopy can also provide insights into dynamic processes, such as restricted rotation around the amide bond due to its partial double-bond character nanalysis.com. This can lead to distinct signals for protons or carbons that are chemically inequivalent at certain temperatures nanalysis.com.

NMR spectroscopy, alongside other spectroscopic techniques like UV, IR, and MS, has been used for the spectral analysis and structural assignment of novel conjugates involving lipoic acid amide nih.gov.

Electrochemical Detection Methods

Electrochemical detection (ECD) methods offer high sensitivity for the analysis of thioctic acid and related compounds, including its amide form. nih.govgoogle.com HPLC coupled with electrochemical detection has been used for the determination of lipoic acid and its analogues. nih.gov

Electrochemical sensors utilizing this compound have been developed for specific applications. For instance, a method for the electrochemical detection of superoxide (B77818) radical was based on cytochrome c immobilized on binary self-assembled monolayers (SAMs) of thioctic acid and thioctic amide on a gold electrode. nih.gov This sensor detected cytochrome c reduced by the superoxide radical. nih.gov

Another application involves the use of self-assembled monolayers of this compound on a gold electrode for the electrodeposition of a stable Prussian blue layer. nih.gov This modified electrode was then used to construct a highly sensitive glucose biosensor by immobilizing glucose oxidase. nih.gov This biosensor demonstrated a low detection limit and high sensitivity for glucose detection in a neutral medium. nih.gov

Electrochemical impedance spectroscopy (EIS) has also been employed to investigate the properties of thioctic acid self-assembled monolayers, which can be relevant to understanding the behavior of its amide form in electrochemical systems. scirp.orgscirp.org EIS can be used to study ion permeation within the monolayer and how it changes with factors like electrode potential or the presence of metal ions. scirp.orgscirp.org

Studies on the electrochemical desorption of thioctic acid monolayers from gold surfaces have revealed distinct adsorption states, which is fundamental to understanding the behavior of related compounds like this compound in electrochemical sensing applications. researchgate.net

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a common strategy in analytical chemistry to improve the detection sensitivity and separation characteristics of analytes that may lack suitable properties for direct analysis. For thioctic acid and its related compounds like lipoamide, derivatization can be particularly useful, especially for chromatographic methods. nih.govsci-hub.se

For high-performance liquid chromatography (HPLC), derivatization can introduce chromophores or fluorophores into the molecule, enhancing detection by UV or fluorescence detectors. sci-hub.se It can also alter the compound's properties to improve chromatographic separation. sci-hub.se

In the analysis of polythiols, including alpha-lipoic acid and alpha-lipoamide, pre-column intramolecular excimer-forming fluorescence derivatization with N-(1-pyrene)iodoacetamide has been developed. nih.gov This method converts the polythiols to dipyrene-labeled derivatives that exhibit intramolecular excimer fluorescence, allowing for sensitive and selective fluorometric determination after LC separation. nih.gov This approach has been successfully applied to the determination of alpha-lipoic acid in dietary supplements and human urine. nih.gov

Derivatization can also be employed in conjunction with gas chromatography (GC) for compounds that have low volatility or poor thermal stability. Silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for GC analysis, adding trimethylsilyl (B98337) (TMS) groups to functional groups like amides to increase volatility. While amides are less reactive than other functional groups like alcohols or carboxylic acids towards silylation, the reaction can be driven to completion with appropriate conditions, such as elevated temperature and the use of catalysts like trimethylchlorosilane (TMCS).

For the analysis of lipoic acid in biological samples, derivatization after reduction of the disulfide bond to the dithiol form is often necessary for sensitive detection. researchgate.netarabjchem.org For example, precolumn derivatization of thiols with fluorescent labels like monobromobimane (B13751) has been used for sensitive determination by reversed-phase HPLC with fluorescence detection. researchgate.net Stereoselective analysis of lipoic acid enantiomers has also been achieved by derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of D-phenylalanine after reduction. researchgate.netcore.ac.uk

The selection of a derivatization approach depends on factors such as the functional groups present in the target compound, its concentration, the complexity of the sample matrix, and the chosen detection method. sci-hub.se

Thioctic Acid Amide in Combination with Other Agents in Preclinical Research

Investigation of Synergistic and Additive Effects in In Vitro Models

In vitro studies have investigated the combined effects of thioctic acid and other compounds, often focusing on their antioxidant and protective capabilities. For instance, studies have examined the synergistic effects of alpha-lipoic acid and vitamin E in models of oxidant radical lesions. This combination demonstrated beneficial effects in reducing oxidative damage in in vitro cardiac models of ischemia-reperfusion, an effect not achieved when the antioxidants were administered separately. nih.gov Similarly, in retinal membranes subjected to UV-irradiation-induced oxidation, ascorbate (B8700270) and dihydrolipoate (B1233209) (the reduced form of thioctic acid) showed synergistic effects in regenerating vitamin E. nih.gov

While direct in vitro studies specifically on "thioctic acid amide" in combination are less extensively documented in the provided search results, the research on thioctic acid and its reduced form (dihydrolipoic acid) in combination with other antioxidants provides a basis for understanding potential synergistic mechanisms. The amide linkage in naturally occurring thioctic acid (lipoamide) is crucial for its function as a cofactor in mitochondrial enzymes. nih.govsemanticscholar.orgmdpi.comnewdrugapprovals.org This suggests that amide derivatives could potentially retain or modify these interactions, influencing synergistic effects when combined with agents targeting mitochondrial function or oxidative stress pathways.

Studies involving conjugates of thioctic acid, such as lipoyl-apocynin and lipoyl-sesamol, synthesized via chemical approaches, have been evaluated in relevant preclinical in vitro tests for conditions like myeloperoxidase (MPO)-mediated atherosclerotic cardiovascular disease. These conjugates demonstrated potency as inhibitors of MPO. researchgate.net

Another area of in vitro investigation involves the combination of alpha-lipoic acid with acetyl-L-carnitine. Studies using human neuroblastoma cells in a Parkinson's disease model observed that this combination potently inhibited rotenone-induced mitochondrial dysfunction and oxidative damage.

Here is a summary of some in vitro combination study findings:

CombinationModel SystemObserved EffectReference
Alpha-Lipoic Acid + Vitamin ECardiac ischemia-reperfusion modelSynergistic reduction of oxidative damage nih.gov
Dihydrolipoate + AscorbateUV-irradiated retinal membranesSynergistic regeneration of Vitamin E nih.gov
Alpha-Lipoic Acid + Acetyl-L-carnitineRotenone-induced neuroblastoma cellsPotent inhibition of mitochondrial dysfunction & oxidative damage
Lipoyl-apocynin / Lipoyl-sesamolIn vitro tests for MPO-mediated CVDPotent MPO inhibition researchgate.net

Interaction with Established Biochemical Pathways and Pharmaceutical Agents

Thioctic acid is known to interact with several key biochemical pathways due to its role as a mitochondrial enzyme cofactor and its potent antioxidant capacity. nih.govmdpi.commdpi.comsemanticscholar.orgmdpi.comnewdrugapprovals.org Its reduced form, dihydrolipoic acid, is a strong reductant capable of regenerating other antioxidants like glutathione (B108866), vitamin C, and vitamin E. nih.govmdpi.commdpi.comnih.govresearchgate.netspandidos-publications.com This interaction with the cellular redox system is a primary mechanism through which thioctic acid exerts its effects and influences interactions with other agents.

Preclinical research has explored the interaction of thioctic acid with pharmaceutical agents, particularly in the context of enhancing therapeutic efficacy or mitigating adverse effects. For example, studies have investigated combining thioctic acid with chemotherapy agents. One study explored a polymeric drug delivery system based on poly(thioctic acid) for cancer combination chemotherapy, demonstrating synergistic anti-cancer effects when combined with agents like camptothecin (B557342) (CPT) and DM1 in vitro. nih.gov The system leveraged the glutathione-responsive nature of the poly(thioctic acid) for drug release within cancer cells. nih.gov

Thioctic acid's influence on insulin (B600854) signaling pathways has also been investigated, highlighting its potential interactions with anti-diabetic agents. nih.govconsensus.app Its ability to stimulate glucose uptake is linked to elements of the insulin signaling cascade. nih.gov

Furthermore, thioctic acid and its derivatives can interact with enzymes involved in drug metabolism or cellular signaling. The amide linkage in lipoamide (B1675559) is integral to its function with mitochondrial dehydrogenases. nih.govsemanticscholar.orgmdpi.comnewdrugapprovals.org Modifications to this structure, as in synthetic amide derivatives, could alter these interactions or introduce new ones with other enzymes or receptors.

Research into novel thiazole-triazole hybrids acting as dual T-type calcium channel blockers (CCB) and MMP-9 inhibitors has included combination studies with cisplatin (B142131) in non-small cell lung cancer cells. While this study focuses on a different class of compounds, it illustrates the preclinical approach of combining agents to achieve synergistic cytotoxic potential and address issues like oxidative stress associated with chemotherapy. tandfonline.com The study highlights that combining agents targeting different pathways (calcium signaling and MMP-9) can lead to synergistic effects, a principle applicable to combinations involving this compound. tandfonline.com

Preclinical Studies of Co-Administration in Disease Models

Preclinical studies in animal models have evaluated the co-administration of thioctic acid with other agents in various disease contexts, including neurodegenerative diseases, metabolic disorders, and cancer.

In models of neurodegenerative diseases, the combination of alpha-lipoic acid and acetyl-L-carnitine has shown protective effects. In a rat model of Parkinson's disease, this combination slowed disease progression. This suggests a potential synergistic or additive neuroprotective effect when these compounds are co-administered.

Preclinical studies on diabetic neuropathy models have also investigated combinations involving thioctic acid. While some studies focus on thioctic acid alone or its enantiomers, the concept of combination therapy is explored. For instance, a combination of alpha-lipoic acid and superoxide (B77818) dismutase was assessed in patients with diabetic neuropathy, showing improvements in electroneurographic parameters and pain perception. researchgate.net Although this specific study was in patients, it reflects preclinical rationale for combining antioxidants in neuropathy models. Another study mentions that a combination of vitamin B12 and ALA is superior to monotherapy in improving nerve conduction velocity and neuropathic symptoms, and that the combination of SOD and ALA acts synergistically to reduce pain and improve nerve conduction velocity. researchgate.net

In cancer research, preclinical studies have explored combining thioctic acid or its derivatives with chemotherapeutic agents to enhance efficacy or reduce toxicity. As mentioned earlier, polymeric systems incorporating thioctic acid have been designed for combination chemotherapy, demonstrating synergistic anti-cancer effects in vitro. nih.gov

Studies in spontaneously hypertensive rats, an in vivo model of increased oxidative stress and cerebrovascular injury, have compared the effects of thioctic acid enantiomers and the racemic mixture, sometimes in the context of neuroprotective strategies that could potentially involve combination with other agents. nih.govnih.gov

The preclinical evaluation of co-administration often involves assessing not only efficacy but also potential interactions that might affect pharmacokinetics or pharmacodynamics in a living system. The enhanced lipophilicity of certain this compound derivatives compared to the parent acid may influence their distribution and ability to cross biological barriers like the blood-brain barrier, potentially impacting their efficacy in combination therapies for neurological disorders. nacuity.com

Preclinical studies on co-administration highlight the complexity of interactions in vivo, where factors like metabolism, distribution, and the interplay of multiple biochemical pathways come into play.

Emerging Research Directions and Unexplored Potential of Thioctic Acid Amide

Role in Epigenetic Modulation

Epigenetic modifications, heritable changes in gene function not caused by alterations in the DNA sequence, are increasingly recognized for their influence on health and disease d-nb.infomdpi.com. While the direct mechanisms by which thioctic acid amide might influence epigenetic processes are still under investigation, research into related compounds and metabolic pathways provides potential avenues.

Studies on the epigenetic effects of various factors, including nutrients and environmental agents, highlight the dynamic nature of the epigenome and its susceptibility to external influences d-nb.infonih.gov. For instance, nutritional interventions have been shown to modulate histone acetylation and DNA methylation, impacting gene expression related to metabolism and disease d-nb.infonih.gov.

Given this compound's role in key metabolic complexes like pyruvate (B1213749) dehydrogenase invivochem.comwikipedia.org, which are linked to cellular energy balance and metabolic intermediates, it is plausible that alterations in its availability or function could indirectly influence the availability of metabolites that serve as cofactors for epigenetic enzymes. For example, metabolic intermediates from the tricarboxylic acid (TCA) cycle have been proposed to regulate the epigenetic landscape nih.gov.

Furthermore, research into the epigenetic effects of compounds that influence redox status is relevant, as this compound is known for its redox activity biorxiv.org. Oxidative stress can induce epigenetic changes, and compounds that modulate redox balance may therefore have epigenetic consequences.

While direct studies specifically detailing the impact of this compound on DNA methylation, histone modification, or non-coding RNA expression are limited in the search results, the established links between metabolism, redox state, and epigenetic regulation suggest this is a promising area for future exploration. Investigating how this compound influences the activity of epigenetic enzymes or the availability of crucial metabolic cofactors could reveal a novel role in epigenetic modulation.

Interactions with the Microbiome and Host Physiology

The intricate relationship between the gut microbiome and host physiology is a rapidly expanding field of research researchgate.netmdpi.com. The gut microbiota plays a significant role in breaking down nutrients and producing metabolites that can influence host metabolism and health researchgate.netmdpi.com. Emerging evidence suggests that compounds like this compound may interact with the microbiome, potentially impacting both microbial communities and host physiological responses.

Some studies indicate that metabolites, including lipoamide (B1675559), are involved in lipid metabolism and can be influenced by gut microorganisms researchgate.netmdpi.comnih.gov. The gut microbiome's ability to metabolize various compounds means that ingested or endogenously produced this compound could be subject to microbial transformation. These microbial-derived metabolites of this compound could then exert effects on host physiology, potentially distinct from the effects of the parent compound.

Conversely, the presence and metabolic activity of this compound could also influence the composition and function of the gut microbiota. Changes in the microbial community structure have been observed in response to various dietary interventions and the presence of specific metabolites mdpi.comnih.gov.

Research into the redox regulatory effects of gut microbiota metabolites, including fatty acids and other compounds, highlights a potential avenue for this compound interaction researchgate.net. Given this compound's redox-active nature, it could potentially influence the redox environment of the gut, thereby impacting redox-sensitive microbial species or microbial metabolic processes involved in redox regulation.

Studies investigating the impact of interventions, such as probiotics, on gut microbiota composition and host metabolism also provide context nih.gov. These studies demonstrate that modulating the gut microbiota can influence metabolic pathways, including those related to lipids, where lipoamide is implicated nih.gov.

Future research is needed to specifically delineate the interactions between this compound and the diverse microbial communities in the gut. Identifying the microbial enzymes that can metabolize this compound, the resulting metabolites, and their subsequent effects on both the host and the microbiome will be crucial for understanding this unexplored potential.

Applications in Advanced Drug Delivery Systems (e.g., Nanoparticles, Liposomes)

The unique chemical structure of this compound, particularly its dithiolane ring and amide group, makes it an attractive candidate for incorporation into advanced drug delivery systems like nanoparticles and liposomes biosynth.commdpi.com. These systems offer advantages such as improved drug stability, targeted delivery, and enhanced cellular uptake mdpi.comnih.govnih.gov.

Thioctic acid and its derivatives, including those with amide linkages, have been explored for functionalizing the surface of gold nanoparticles (AuNPs) mdpi.comresearchgate.net. The affinity of the dithiolane group for gold surfaces allows for stable immobilization of molecules onto AuNPs mdpi.comresearchgate.net. This functionalization can improve the colloidal stability of nanoparticles and provide a platform for attaching targeting ligands or therapeutic molecules mdpi.com.

Studies have demonstrated the successful synthesis of oligonucleotides carrying a thioctic acid moiety via amide bond formation, which were then used to functionalize gold nanoparticles mdpi.com. These conjugates showed improved stability compared to those prepared with traditional thiol-oligonucleotides mdpi.com. The presence of different linkers, including those incorporated via amide groups, can influence the stability and potential for intracellular release from nanoparticles mdpi.com.

Lipoamide-PEG conjugates have also been developed, which are important in drug delivery and vaccine development biosynth.comcd-bioparticles.net. PEGylation, the attachment of polyethylene (B3416737) glycol chains, is a common strategy to improve the stability and circulation time of nanoparticles and liposomes in the bloodstream biosynth.comnih.gov.

Liposomes, which are phospholipid vesicles, can encapsulate both hydrophilic and lipophilic compounds and are widely used as drug carriers nih.govfrontiersin.org. While the direct encapsulation of this compound within liposomes is a potential application, research also focuses on incorporating thioctic acid conjugates into liposomal structures for enhanced stability and targeted delivery researchgate.net.

Polymeric nanoparticles utilizing lipoamide structures are also being investigated for gene delivery applications nih.gov. These poly(lipoamide) nanoparticles can be designed to be stimuli-responsive, disassembling under specific conditions (e.g., pH or redox potential) to release their cargo nih.gov.

The ability to form stable amide bonds and the presence of the redox-active dithiolane ring in this compound provide versatility for designing drug delivery systems with specific release properties and targeting capabilities. This area of research holds significant promise for improving the therapeutic efficacy of various compounds.

Here is a table summarizing some applications of thioctic acid derivatives in drug delivery systems:

Delivery System TypeThioctic Acid Derivative/ModificationObserved Benefit/Application
Gold NanoparticlesThioctic acid moiety via amide bondImproved stability, oligonucleotide functionalization mdpi.com
Gold NanoparticlesThioctic acid functionalizationImproved colloidal stability mdpi.comresearchgate.net
PEG ConjugatesLipoamide-PEGImproved stability and circulation time of LNPs/liposomes biosynth.com
LiposomesThioctic acid conjugatesEnhanced chemical stability, potential drug carrier researchgate.net
Polymeric NanoparticlesPoly(lipoamide)Stimuli-responsive gene delivery nih.gov

Development of Novel Research Probes and Biosensors

The unique redox properties and chemical reactivity of this compound make it a valuable component in the development of novel research probes and biosensors nih.govgoogle.comnih.govresearchgate.net. Biosensors, which combine a biological recognition element with a transducer, are used for detecting specific analytes researchgate.net.

Thioctic acid and its derivatives have been utilized in the functionalization of electrode surfaces for electrochemical biosensors google.comnih.govresearchgate.net. The dithiolane ring can bind to gold or other metallic surfaces, providing a platform for immobilizing enzymes or other biorecognition molecules researchgate.netbiosearchtech.com.

Lipoamide dehydrogenase, an enzyme that utilizes lipoamide as a cofactor, has been incorporated into electrochemical biosensors for measuring analytes involved in redox reactions google.comnih.gov. The enzyme's activity, which involves the reduction and oxidation of lipoamide, can be coupled with an electrochemical signal to detect the presence and concentration of target substances google.comnih.gov.

Colorimetric biosensing methods have also utilized the reductive pathway involving lipoamide dehydrogenase and lipoamide google.com. The formation of a thiol compound (dihydrolipoamide) can be detected using thiol-sensitive indicator dyes google.com.

Beyond enzyme-based biosensors, thioctic acid derivatives have been used to functionalize quantum dots (QDs) for potential applications as fluorescent probes researchgate.net. The attachment of molecules to QDs can create novel probes for detecting and characterizing biological targets researchgate.net.

Lipoamide has also been used to modify the surface of acoustic wave biosensors to improve their specificity and sensitivity for detecting biomolecules like DNA researchgate.net. Coating the electrode surface with lipoamide after functionalization with a bioreceptor layer can help minimize non-specific binding researchgate.net.

The versatility of this compound in participating in redox reactions and forming stable linkages to various surfaces makes it a valuable building block for creating sensitive and specific research probes and biosensors for a range of applications, from detecting metabolites to analyzing DNA hybridization.

Comparative Studies with Other Antioxidant and Redox-Active Compounds

This compound's role as a redox-active compound necessitates comparative studies with other antioxidants and molecules involved in redox regulation to fully understand its potential and mechanisms of action biorxiv.orgnih.gov. While thioctic acid (alpha-lipoic acid) is a well-known antioxidant, comparing the specific activities and effects of its amide form, lipoamide, provides valuable insights.

Research indicates that lipoamide can ameliorate oxidative stress, potentially through mechanisms involving the induction of the Nrf2/ARE signaling pathway invivochem.com. Comparative studies with alpha-lipoic acid have shown that lipoamide can be more effective in protecting certain enzyme activities and intracellular ATP levels against oxidative damage in cell models nih.gov. For example, in retinal pigment epithelial cells exposed to acrolein, lipoamide pretreatment was more effective than alpha-lipoic acid in protecting the activities of mitochondrial complexes I, II, and V, as well as pyruvate dehydrogenase nih.gov.

Studies comparing the ability of lipoamide to influence cellular processes, such as dissolving stress granules, with other redox-active compounds like Edaravone and ascorbic acid, have suggested that lipoamide may be more potent in certain contexts biorxiv.org. The activity of lipoamide in this regard appears to be linked to its redox-active dithiolane ring biorxiv.org.

Furthermore, investigations into the redox-cycling activity of lipoamide dehydrogenase, the enzyme that utilizes lipoamide, highlight the complex redox chemistry involving this compound nih.gov. Comparative analyses of wild-type and mutant lipoamide dehydrogenase enzymes can reveal how alterations in enzyme function impact redox processes and the generation of reactive oxygen species nih.govoup.com.

Understanding the differences in the redox properties, cellular uptake, metabolism, and interactions with biological targets between this compound and other antioxidants is crucial for determining its specific therapeutic potential and optimizing its use in various applications.

Here is a table comparing the effects of Lipoamide (LM) and Alpha-Lipoic Acid (LA) on enzyme activities in acrolein-exposed retinal pigment epithelial cells based on one study:

Enzyme ActivityAcrolein Exposure (% of Control)LA + Acrolein (% of Control)LM + Acrolein (% of Control)LM vs LA Significance
Complex I27.9ProtectedProtectedSignificantly greater
Complex II35.2Not protectedProtectedSignificantly greater
Complex V19.6ProtectedProtectedSignificantly greater
Pyruvate Dehydrogenase (PDH)48.2ProtectedProtectedSignificantly greater

Translational Research Considerations Beyond Clinical Human Trials

Translational research involving this compound extends beyond completed or ongoing clinical human trials to encompass a range of preclinical studies and considerations necessary for advancing its potential applications. This includes further in vitro studies, animal models, and the development of delivery strategies for specific targets.

In vitro studies continue to be essential for elucidating the cellular and molecular mechanisms of this compound's action. Research on its effects on oxidative stress, mitochondrial function, and interactions with specific proteins in various cell types provides foundational knowledge for translational efforts invivochem.comnih.govnih.gov. Studies investigating its influence on stress granule dynamics in cellular models of neurodegenerative diseases exemplify this biorxiv.org.

Animal models are crucial for evaluating the in vivo efficacy and safety of this compound for various conditions. While the search results mention studies in laying hens regarding reproduction performance and oxidative damage, and obese mice regarding gut microbiota and lipid metabolism, further animal studies are needed to explore its potential in other disease models relevant to its emerging research areas, such as epigenetic modulation, microbiome interactions, and the efficacy of novel drug delivery systems nih.govresearchgate.net.

Translational research also involves developing and optimizing delivery strategies to ensure that this compound or its conjugates reach their intended targets within the body. This includes research into nanoparticle and liposome (B1194612) formulations, as discussed in Section 9.3, and evaluating their pharmacokinetic and pharmacodynamic properties in preclinical models biosynth.comresearchgate.netnih.gov.

Furthermore, understanding the metabolism and distribution of this compound in different biological systems is vital for translating in vitro findings to in vivo applications. Identifying potential biomarkers of its activity or efficacy in preclinical models can also support future clinical development.

Translational research considerations also encompass exploring the potential of this compound in areas like agricultural science or veterinary medicine, as indicated by studies in laying hens researchgate.net. This highlights the broad potential applications of this compound beyond human health.

The development of novel research probes and biosensors based on this compound, as discussed in Section 9.4, also falls under translational research, as these tools can be applied in various research settings to advance our understanding of biological processes and potentially for diagnostic purposes google.comresearchgate.net.

Moving forward, a comprehensive translational research strategy will involve integrating findings from in vitro studies, animal models, and advanced delivery system development to pave the way for potential future clinical investigations in new areas of application for this compound.

Q & A

Basic: What analytical techniques are recommended for quantifying thioctic acid amide in pharmaceutical formulations?

Square-wave adsorptive anodic stripping voltammetry (SW-AdSV) is a highly sensitive electrochemical method for determining this compound. Optimized conditions include using Britton-Robinson buffer (pH 3.29), a preconcentration time of 60 s at –0.4 V vs Ag/AgCl, and a linear calibration range of 5 × 10⁻⁸–9 × 10⁻⁷ M (r = 0.9997), with a detection limit of ~1.2 × 10⁻⁸ M . This method avoids extraction steps and offers precision comparable to HPLC and spectrophotometry.

Advanced: How can this compound be functionalized for use in PROTACs targeting specific ubiquitin ligases?

This compound’s carboxyl group can form amide bonds with amine-containing ligands, such as VHL (Von Hippel-Lindau) E3 ligase ligands. For example, VH 032 amide-PEG1-acid derivatives leverage thioctic acid’s dithiolane ring for redox-sensitive conjugation. This functionalization requires optimizing linker length (e.g., PEG spacers) and stoichiometry to balance proteasome recruitment efficiency and cellular permeability .

Basic: What are the key structural features of this compound that influence its biochemical reactivity?

The molecule’s 1,2-dithiolane ring enables reversible redox cycling, while the amide group (-NH₂) enhances stability compared to the free acid form. The octanoic acid backbone facilitates lipid solubility, critical for crossing the blood-brain barrier. These features underpin its antioxidant and metal-chelating properties .

Advanced: What strategies resolve discrepancies in reported efficacy data of this compound across experimental models?

Conduct systematic reviews using PRISMA guidelines:

Search MEDLINE/EMBASE with MeSH terms like "thioctic acid" and "diabetes mellitus."

Apply inclusion criteria (e.g., randomized controlled trials using TSS scores).

Assess methodological quality via tools like Cochrane Risk of Bias.

Perform meta-regression to address heterogeneity (e.g., dosage variations, model species) .

Basic: How should researchers select cell lines or animal models for studying this compound’s effects on diabetic neuropathy?

  • In vitro: Use glucose-stressed SH-SY5Y neurons or dorsal root ganglion (DRG) cells to simulate hyperglycemic damage.
  • In vivo: Streptozotocin-induced diabetic rodents are standard. Measure nerve conduction velocity and oxidative stress markers (e.g., glutathione, malondialdehyde) .

Advanced: How can computational modeling elucidate this compound’s redox mechanisms?

Density functional theory (DFT) simulations can predict reduction potentials of the dithiolane ring. Molecular dynamics (MD) models assess interactions with Keap1-Nrf2 pathways. Validate predictions experimentally via cyclic voltammetry and Western blotting for Nrf2 activation .

Basic: What are common sources of variability in antioxidant activity assays for this compound?

  • pH sensitivity: Antioxidant capacity peaks at pH 7.4 (physiological conditions).
  • Metal ion interference: Chelators like EDTA minimize false signals.
  • Sample matrix effects: Use standard addition methods in complex biological samples .

Advanced: What methodological considerations apply to longitudinal studies on this compound’s chronic effects?

  • Dosage: Human-equivalent doses range from 300–600 mg/day (adjust for species scaling).
  • Outcome measures: Track neuropathy progression via nerve biopsy or non-invasive corneal confocal microscopy.
  • Confounders: Control for dietary antioxidants and comorbidities (e.g., renal impairment) .

Basic: How do synthesis conditions impact the stability of this compound derivatives?

  • Reaction solvent: Use anhydrous DMF to prevent hydrolysis of the amide bond.
  • Purification: Silica gel chromatography removes unreacted thioctic acid.
  • Storage: Lyophilized derivatives stored at -80°C retain >95% activity for 12 months .

Advanced: What pharmacokinetic differences exist between this compound and its free acid form?

The amide group reduces first-pass metabolism, increasing oral bioavailability (~70% vs. 30% for free acid). However, it decreases renal clearance due to higher protein binding. Population pharmacokinetic models (e.g., NONMEM) can optimize dosing regimens in patient subgroups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.